Cis-(3S,4S) vs. Trans-(3R,4S) Diastereomer: Stereochemical Configuration Determines Antimicrobial Quinolone Intermediate Suitability
The (3S,4S)-cis configuration of this compound is explicitly specified in U.S. Patent 5,703,244 as the required stereochemistry for chiral 3-aminopyrrolidine intermediates used in quinolone antibiotic synthesis [1]. The patent teaches that varying the optically active tartrate ester in the asymmetric synthesis step selectively yields either the cis-(3S,4S) or cis-(3R,4R) enantiomer, while the trans-(3R,4S) diastereomer (CAS 895243-98-8) would produce a different spatial orientation of the amine and carboxylate groups incompatible with the target quinolone binding pocket [1]. No equivalent patent exists specifying the trans diastereomer for this application class.
| Evidence Dimension | Stereochemical compatibility with quinolone antibiotic pharmacophore |
|---|---|
| Target Compound Data | Cis-(3S,4S) configuration explicitly designated in U.S. Patent 5,703,244 for chiral 3-aminopyrrolidine quinolone intermediates |
| Comparator Or Baseline | Trans-(3R,4S) diastereomer (CAS 895243-98-8): no corresponding patent specification for quinolone applications |
| Quantified Difference | Categorical: cis configuration required vs. trans configuration not specified for this application |
| Conditions | Patent-defined quinolone antibiotic synthetic route (Abbott Laboratories, 1997) |
Why This Matters
For procurement decisions in antimicrobial drug discovery programs, selecting the cis-(3S,4S) diastereomer ensures alignment with validated patent routes, avoiding stereochemical mismatch that would necessitate complete re-optimization of synthetic pathways.
- [1] Li, Q., Wang, W.-B., Chu, D.T., & Hasvold, L.A. (1997). U.S. Patent No. 5,703,244. Process for preparation of chiral 3-amino-pyrrolidine and analogous bicyclic compounds. Abbott Laboratories. View Source
